molecular formula C16H25NO3S B281189 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

Cat. No.: B281189
M. Wt: 311.4 g/mol
InChI Key: RWRRZTHQNWQAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine, also known as TDM-1, is a drug used in cancer treatment. It is a targeted therapy drug that combines a monoclonal antibody with a chemotherapy drug.

Mechanism of Action

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine works by specifically targeting HER2-positive cancer cells and delivering the chemotherapy drug directly to the cancer cells. Trastuzumab binds to the HER2 receptor on the cancer cell surface, which triggers internalization of the drug into the cell. Once inside the cell, emtansine inhibits microtubule formation, which disrupts cell division and leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have fewer side effects than traditional chemotherapy drugs, as it specifically targets cancer cells and minimizes damage to healthy cells. However, this compound can still cause some side effects, such as nausea, fatigue, and liver toxicity. This compound has also been shown to have a longer half-life than traditional chemotherapy drugs, which allows for less frequent dosing and improved patient convenience.

Advantages and Limitations for Lab Experiments

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to deliver chemotherapy drugs directly to the cancer cells, and its longer half-life. However, this compound is a complex drug that requires careful handling and storage, and its high cost may limit its use in some lab experiments.

Future Directions

There are several potential future directions for 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine research, including the development of new linkers to improve drug delivery, the investigation of this compound in combination with other drugs for the treatment of other types of cancer, and the exploration of this compound as a potential treatment for other diseases, such as autoimmune disorders. Additionally, there is ongoing research to identify biomarkers that can predict response to this compound and to improve patient selection for treatment.

Synthesis Methods

The synthesis of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine involves the conjugation of trastuzumab, a monoclonal antibody that targets HER2-positive breast cancer cells, with emtansine, a chemotherapy drug that inhibits microtubule formation. The conjugation is achieved through a linker molecule that attaches to the antibody and the chemotherapy drug. The linker used in this compound is a sulfonyl group that binds to the morpholine ring of the chemotherapy drug.

Scientific Research Applications

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been extensively studied in clinical trials and has been approved by the FDA for the treatment of HER2-positive metastatic breast cancer. It has shown significant efficacy in improving progression-free survival and overall survival rates in patients with HER2-positive breast cancer. This compound has also been studied in combination with other drugs for the treatment of other types of cancer, such as gastric cancer and non-small cell lung cancer.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(5-tert-butyl-2,3-dimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C16H25NO3S/c1-12-10-14(16(3,4)5)11-15(13(12)2)21(18,19)17-6-8-20-9-7-17/h10-11H,6-9H2,1-5H3

InChI Key

RWRRZTHQNWQAEH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(C)(C)C

Origin of Product

United States

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